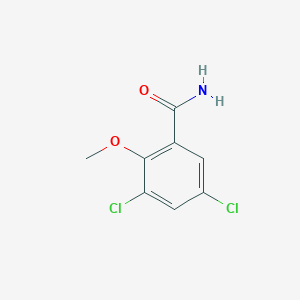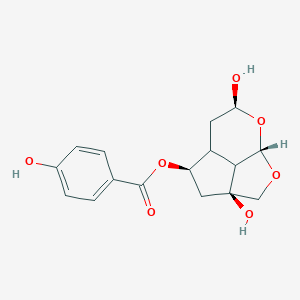
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone, also known as CP 55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been shown to have a wide range of biochemical and physiological effects.
作用机制
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 is a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a wide range of biochemical and physiological effects. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues. The activation of these receptors by 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases.
Biochemical and Physiological Effects
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, and it has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 has also been studied for its potential use as an anti-cancer agent.
实验室实验的优点和局限性
One of the advantages of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 is its complex synthesis method, which requires specialized knowledge and equipment.
未来方向
There are many potential future directions for research on 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940. One area of interest is the development of new synthetic cannabinoids that have improved selectivity and potency for the cannabinoid receptors CB1 and CB2. Another area of interest is the investigation of the potential therapeutic applications of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 in the treatment of neurological disorders and cancer. Finally, the development of new methods for the synthesis of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 and other synthetic cannabinoids could lead to the production of these compounds on a larger scale, making them more widely available for research purposes.
合成方法
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 is synthesized through a multistep process that involves the reaction of 2-chlorophenothiazine with pyrrolidine, followed by the introduction of a ketone group at the 2-position of the pyrrolidine ring. The final product is obtained through purification and isolation steps. The synthesis of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 is a complex process that requires specialized knowledge and equipment.
科学研究应用
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-emetic effects, and it has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 has also been studied for its potential use as an anti-cancer agent.
属性
产品名称 |
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone |
|---|---|
分子式 |
C18H17ClN2OS |
分子量 |
344.9 g/mol |
IUPAC 名称 |
1-(2-chlorophenothiazin-10-yl)-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C18H17ClN2OS/c19-13-7-8-17-15(11-13)21(14-5-1-2-6-16(14)23-17)18(22)12-20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10,12H2 |
InChI 键 |
CYLVKGNEUGZSPN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
规范 SMILES |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B223920.png)
![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223922.png)

![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)



![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)

